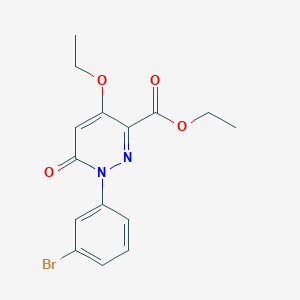

Ethyl 1-(3-bromophenyl)-4-ethoxy-6-oxopyridazine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

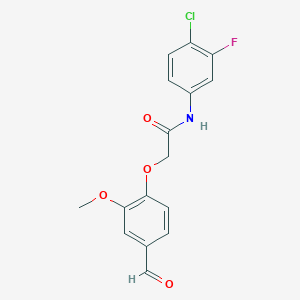

The compound “Ethyl 1-(3-bromophenyl)-4-ethoxy-6-oxopyridazine-3-carboxylate” is a complex organic molecule. It contains a bromophenyl group, an ethoxy group, a pyridazine ring, and an ester group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the bromophenyl group might undergo electrophilic aromatic substitution . The ester group could undergo hydrolysis or reduction reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .

Aplicaciones Científicas De Investigación

- Ethyl 1-(3-bromophenyl)-4-ethoxy-6-oxopyridazine-3-carboxylate exhibits promising anticancer effects. Researchers have investigated its ability to inhibit tumor cell growth and induce apoptosis (programmed cell death) in cancer cells . Further studies are needed to elucidate its specific mechanisms and potential clinical applications.

- Inflammation plays a crucial role in various diseases. This compound has been studied for its anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .

- Some research suggests that Ethyl 1-(3-bromophenyl)-4-ethoxy-6-oxopyridazine-3-carboxylate could protect neurons from damage. It may enhance neuronal survival and reduce oxidative stress, making it a candidate for neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

- Preliminary studies indicate that this compound possesses antimicrobial properties. It could be explored as a potential agent against bacterial and fungal infections .

- Viral infections remain a global health concern. Ethyl 1-(3-bromophenyl)-4-ethoxy-6-oxopyridazine-3-carboxylate might inhibit viral replication or entry. Investigations into its efficacy against specific viruses (such as herpesviruses or influenza) are ongoing .

- Enzymes play critical roles in biological processes. This compound has been evaluated for its inhibitory effects on enzymes like acetylcholinesterase (AChE). AChE inhibitors are relevant in Alzheimer’s disease treatment .

Anticancer Properties

Anti-inflammatory Activity

Neuroprotective Potential

Antimicrobial Activity

Antiviral Applications

Enzyme Inhibition

Mecanismo De Acción

Target of Action

It’s known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that the suzuki–miyaura (sm) cross-coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could potentially interact with a variety of biochemical pathways.

Pharmacokinetics

A study on a similar compound, 1− (3′−bromophenyl)−heliamine, provides some insights . The maximum concentration Cmax reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .

Result of Action

It’s known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

It’s known that the sm cross-coupling reaction conditions are exceptionally mild and functional group tolerant , suggesting that the compound could potentially be stable under a variety of environmental conditions.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 1-(3-bromophenyl)-4-ethoxy-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O4/c1-3-21-12-9-13(19)18(11-7-5-6-10(16)8-11)17-14(12)15(20)22-4-2/h5-9H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQVAYAPEHUOSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)N(N=C1C(=O)OCC)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(3-bromophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile](/img/structure/B2800359.png)